4-Amino-2-oxobutanoic acid;hydrochloride
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Overview
Description
4-Amino-2-oxobutanoic acid;hydrochloride is a fine chemical that can be used as a building block in the synthesis of complex compounds. It is known for its versatility and stability, making it an excellent reaction component and useful intermediate . This compound is also commercially available in high quality and with good stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxobutanoic acid;hydrochloride typically involves the reaction of 4-Amino-2-oxobutanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxobutanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of 4-Amino-2-oxobutanoic acid, such as oxo derivatives, amine derivatives, and substituted compounds.
Scientific Research Applications
4-Amino-2-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving amino acid metabolism and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid: This compound shares structural similarities with 4-Amino-2-oxobutanoic acid;hydrochloride and is used in similar applications.
4-Amino-2-bromo-4-oxobutanoic acid: Another related compound with comparable chemical properties.
Uniqueness
This compound is unique due to its stability and versatility as a building block in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial production.
Properties
CAS No. |
92614-52-3 |
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Molecular Formula |
C4H8ClNO3 |
Molecular Weight |
153.56 g/mol |
IUPAC Name |
4-amino-2-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO3.ClH/c5-2-1-3(6)4(7)8;/h1-2,5H2,(H,7,8);1H |
InChI Key |
BGWOGZHDRVFNAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)C(=O)O.Cl |
Origin of Product |
United States |
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